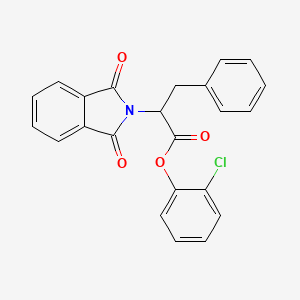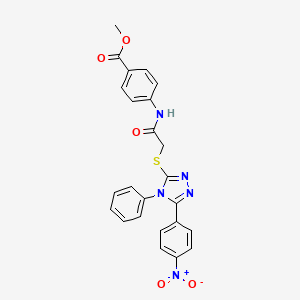
2-chlorophenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate
Vue d'ensemble
Description
2-chlorophenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate is a useful research compound. Its molecular formula is C23H16ClNO4 and its molecular weight is 405.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.0767857 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electropolymerization and Chiral Recognition
The synthesis and electropolymerization of derivatives related to the compound , such as ethylenedioxythiophene (EDOT) derivatives, have been explored. These compounds, when polymerized, can be used as chiral electrodes for the recognition of specific enantiomers, such as 3,4-dihydroxyphenylalanine (DOPA) enantiomers. This process involves cyclic voltammetry and spectroelectrochemistry, indicating potential applications in selective sensing and recognition technologies (Dong et al., 2015).
Phototransformation in Aqueous Phase
The phototransformation of dichlorophen (DCP), a compound similar to 2-chlorophenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoate, in different mediums, like acidic or oxygenated solutions, results in various compounds. This transformation process is crucial for understanding the environmental fate of such compounds and their potential impact when exposed to light or different environmental conditions (Mansfield & Richard, 1996).
Adsorption on Surfaces
The interaction of chlorophenol molecules, which are structurally related to the compound , with surfaces like copper (Cu) has been studied using density functional theory. This research aids in understanding the catalyzed formation of potentially harmful compounds, like dioxins, on certain surfaces, revealing important implications for environmental science and surface chemistry (Altarawneh et al., 2008).
Antibacterial Properties
Certain derivatives of 2-chlorophenyl compounds have been identified as potent antibacterial agents. These compounds can act as pro-drugs, releasing lethal species specifically within target anaerobic bacterial cells. This research highlights the potential of such compounds in developing new antibacterial treatments (Dickens et al., 1991).
Formation Mechanism of PCDD/Fs
Chlorophenols, like 2-chlorophenol, are known precursors to harmful compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Research into the formation mechanisms of these compounds from chlorophenol precursors contributes to a better understanding of their environmental impact and the processes leading to their formation (Pan et al., 2013).
Propriétés
IUPAC Name |
(2-chlorophenyl) 2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO4/c24-18-12-6-7-13-20(18)29-23(28)19(14-15-8-2-1-3-9-15)25-21(26)16-10-4-5-11-17(16)22(25)27/h1-13,19H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXMHLHHYQRWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC=CC=C2Cl)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1H-indol-3-yl)-2-[(4-prop-2-enyl-5-quinolin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B4064969.png)
![4-fluoro-N-{3-[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B4064975.png)
![2-(4-methoxyphenyl)-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4064990.png)

![ethyl 2-[3-[5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]acetate](/img/structure/B4064995.png)
![ethyl 4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B4065007.png)
![N-[2-(dimethylamino)-1,2-dihydroacenaphthylen-1-yl]methanesulfonamide](/img/structure/B4065018.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B4065024.png)

![2-[[(3,5-Dimethyl-1-adamantyl)methylamino]methyl]phenol;hydrochloride](/img/structure/B4065032.png)
![[2-(2-ethylphenyl)pyridin-4-yl]methanol](/img/structure/B4065038.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4065044.png)
![1-{2-[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-2-oxoethyl}piperidin-2-one](/img/structure/B4065053.png)
![2-{[3-cyano-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4065057.png)
